三酸化硫黄-トリメチルアミン

概要

説明

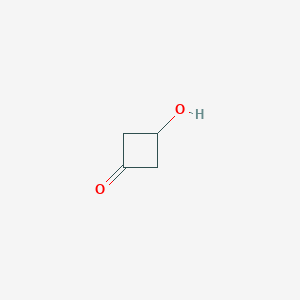

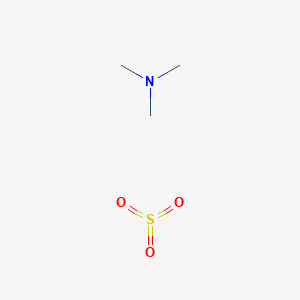

Sulfur trioxide-trimethylamine is a chemical complex that has been studied in various contexts, including its role in the synthesis of sulfates and its behavior in different chemical reactions. The complex is formed by the association of sulfur trioxide (SO3) with trimethylamine ((CH3)3N), a strong base, resulting in a compound that exhibits unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of sulfur trioxide-trimethylamine involves the combination of trimethylamine with sulfur trioxide. This complex has been utilized as a sulfating agent in the preparation of steroid sulfate triethylammonium salts, where selective sulfation was observed due to rate differences in the reaction of various hydroxyl groups . Additionally, the complex has been used to synthesize flavonoid disulfates from corresponding sulfate esters, demonstrating its utility in organic synthesis .

Molecular Structure Analysis

The molecular structure of sulfur trioxide-trimethylamine has been investigated using infrared spectroscopy. The complex has been found to exhibit C3v symmetry, and force constant calculations suggest that it behaves as a donor-acceptor complex. The NS bond force constant is comparable to that of sulfamic acid, indicating a significant interaction between sulfur trioxide and trimethylamine .

Chemical Reactions Analysis

Sulfur trioxide-trimethylamine participates in various chemical reactions. It has been shown to facilitate the oxidation of sulfides to sulfones under mild conditions, with tertiary amine N-oxides acting as effective catalysts . The complex also undergoes hydrolysis in aqueous salt solutions, with the rate of reaction being influenced by the presence of different salts . Additionally, the complex has been implicated in the formation of ionic species through proton transfer from sulfuric acid to trimethylamine, further stabilized by hydration .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur trioxide-trimethylamine have been characterized through solubility and enthalpy measurements. The solubility in water and in various aqueous salt solutions has been reported, along with the enthalpies of solution. These properties are important for understanding the reactivity trends of the complex in different environments . The infrared absorption spectra provide insights into the vibrational modes of the complex, which are indicative of its chemical structure and bonding .

科学的研究の応用

スルホン化とスルファミン化反応

STMは、スルホン化とスルファミン化反応の強力な試薬として作用します。これらの反応は、スルホン酸基が分子に導入される様々な有機化合物の合成において不可欠です。 このプロセスは、洗剤、染料、医薬品の製造において基本的なものです .

硫酸抱合型レスベラトロール代謝物の合成

STMは、硫酸抱合型レスベラトロール代謝物を合成するために使用されます。 これらの代謝物は、特に酸化ストレス関連疾患の予防に役割を果たす可能性のある抗酸化特性を持つため、薬理学において重要な意味を持っています .

キトオリゴ糖の製造

バイオテクノロジーの分野では、STMはキトオリゴ糖の製造に使用されています。 これらは、抗菌活性など、様々な用途を持つグルコサミンオリゴマーであり、生物活性物質の開発に使用されています .

エナンチオマー分離のための界面活性剤

STMは、ドデシルチオグリコピラノシドと組み合わせて界面活性剤として作用します。 この組み合わせは、特に、エナンチオマー的に純粋な医薬品の製造において重要なステップである、分子のエナンチオマー分離に役立ちます .

有機合成における求核剤

求核剤として、STMはアルファトシロキシケトンの調製に使用されます。 これらの中間体は有機合成において価値があり、様々な複雑な分子の生成につながります .

シグナル伝達経路の活性化

STMは、硫酸化パターンに依存するシグナル伝達経路の活性化を促進するグリコサミノグリカンの合成に関与しています。 これは細胞間コミュニケーションにおいて大きな影響を与え、様々な生物学的プロセスを理解する上で重要となる可能性があります .

ヘパラン硫酸ミメティック

医薬品化学では、STMはヘパラン硫酸ミメティックとして作用する多糖類を作成するために使用されます。 これらのミメティックは、細胞シグナル伝達など、ヘパラン硫酸の生物学的活性を潜在的に妨害することができ、新しい治療戦略につながる可能性があります .

抗HIV-1活性

STM由来のキトオリゴ糖は、抗HIV-1活性について研究されています。 HIV-1ウイルスを阻害する能力は、より効果的で副作用の少ない新しい抗ウイルス薬への道を開きます .

作用機序

Target of Action

Sulfur trioxide-trimethylamine (SO3-TMA) primarily targets molecules that undergo sulfonation, a chemical process that attaches a sulfate group to an organic compound . This includes a wide range of bioactive small molecules such as polysaccharides, proteins, flavonoids, and steroids .

Mode of Action

SO3-TMA acts as a reagent for sulfonation and sulfamation reactions . It is a high-activity sulfate group donor , meaning it readily provides sulfate groups for attachment to other molecules. The trimethylamine part of the complex serves as a Lewis base, moderating the reactivity of the sulfur trioxide and enabling controlled selectivity in the sulfonation process .

Biochemical Pathways

SO3-TMA is involved in various biochemical pathways through its role in sulfonation reactions. For example, it is used in the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides . These sulfated molecules play significant roles in diverse biological processes, including cell signaling, modulation of immune and inflammation response, anti-coagulation, anti-atherosclerosis, and anti-adhesive properties .

Result of Action

The result of SO3-TMA’s action is the production of sulfated compounds. These compounds have various effects at the molecular and cellular level, depending on the specific compound being sulfated. For instance, sulfate-conjugated resveratrol metabolites have been associated with anti-HIV-1 activity .

Action Environment

The action of SO3-TMA can be influenced by various environmental factors. For instance, it is known to be corrosive and aggressively hygroscopic . It should be stored at 2-8°C and handled with appropriate safety measures due to its corrosive nature . Its reactivity can also be influenced by the presence of other substances, such as water, oxygen, and other oxidizing agents .

Safety and Hazards

Sulfur trioxide-trimethylamine complex is harmful if swallowed and causes severe skin burns and eye damage . It is combustible and may emit acrid smoke and corrosive fumes when heated . Personal protective equipment is recommended when handling this substance .

Relevant Papers The paper “Sulfation made simple: a strategy for synthesising sulfated molecules” discusses the challenges with the synthesis of organosulfates and reports the development of a tributylsulfoammonium betaine as a high yielding route to organosulfates .

特性

IUPAC Name |

N,N-dimethylmethanamine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXASQZJWWGZNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185505 | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3162-58-1, 17736-86-6 | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17736-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3162-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur trioxide--trimethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur trioxide-trimethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5WS9BV652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes sulfur trioxide-trimethylamine suitable for synthesizing sulfated molecules?

A1: Sulfur trioxide-trimethylamine serves as a convenient source of sulfur trioxide (SO3), a potent electrophile. This complex offers a controlled release of SO3, enabling efficient sulfation reactions with various substrates like carbohydrates, without the need for harsh conditions associated with using pure SO3.

Q2: How does sulfur trioxide-trimethylamine specifically react with carbohydrates to install sulfate groups?

A2: The sulfation process typically involves activating hydroxyl groups on the carbohydrate molecule. This can be achieved using various strategies:

- Regioselective Sulfation using Protecting Groups: To achieve sulfation at a specific hydroxyl group, other hydroxyl groups are often protected. A common strategy involves converting the target hydroxyl group into a stannylene acetal, which reacts preferentially with sulfur trioxide-trimethylamine. []

- Diarylborinic Acid Catalysis: Recent research demonstrates that diarylborinic acids can catalyze the site-selective sulfation of carbohydrate derivatives at the equatorial position of a cis-1,2-diol group, using sulfur trioxide-trimethylamine as the sulfate source. [] This method showcases enhanced selectivity, even in the presence of free primary hydroxyl groups.

Q3: What is the impact of sulfation on the physicochemical properties of the target molecules?

A3: Sulfation significantly alters the physicochemical properties of molecules:

- Solubility: Sulfation generally increases water solubility, as observed with a water-insoluble polysaccharide isolated from Grifola frondosa mycelium. [, ] This enhanced solubility facilitates further biological activity evaluations.

- 13C NMR Spectra: The introduction of sulfate groups, particularly ortho-disulfation, induces characteristic shifts in the 13C NMR spectra of flavonoids, aiding structural elucidation. []

- Mass Spectrometry: Negative FAB-MS spectra provide valuable information for characterizing di- and trisulfated flavonoids. []

Q4: What are the documented applications of sulfur trioxide-trimethylamine in synthesizing biologically relevant sulfated molecules?

A4: The reagent plays a crucial role in synthesizing diverse molecules with potential therapeutic implications:

- Selectin Ligands/Inhibitors: Sulfated and phosphorylated beta-D-galacto- and lactopyranosides, containing fatty-alkyl residues, synthesized using sulfur trioxide-trimethylamine, exhibited inhibitory activity against P-, L-, and E-selectins, suggesting their potential as anti-inflammatory agents. []

- Heparinoids: This reagent enables the synthesis of [35S]-labelled heparinoids, which are crucial tools for studying the biological activity and distribution of these anticoagulant compounds. []

- Galectin Inhibitors: Regioselective 3′-O-sulfation of vanillin lactosides, facilitated by sulfur trioxide-trimethylamine, generates potential galectin inhibitors, highlighting its utility in carbohydrate-based drug discovery. []

- TF Antigen Analogues: The synthesis of the 3′-O-sulfated TF antigen, employing sulfur trioxide-trimethylamine, allows for the preparation of glycodendrimersomes to investigate lectin binding, crucial for understanding cell recognition processes. []

Q5: Are there any safety concerns regarding the handling and use of sulfur trioxide-trimethylamine?

A5: While sulfur trioxide-trimethylamine offers a more controlled way to introduce sulfate groups compared to pure SO3, it is still crucial to handle it with caution. The reagent is moisture-sensitive and releases trimethylamine, a pungent and potentially toxic gas, upon reaction. Therefore, appropriate safety measures, including working in well-ventilated areas and using personal protective equipment, are essential.

Q6: How is sulfur trioxide-trimethylamine analyzed and quantified?

A6: Analytical techniques like titration can be employed to determine the amount of active sulfur trioxide in sulfur trioxide-trimethylamine complexes. This ensures the accurate usage of the reagent in synthetic procedures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

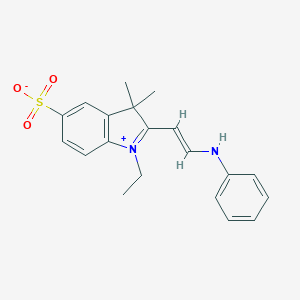

![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)

![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)